

# (+)-2,3-O-Isopropylidene-L-threitol structure and stereochemistry

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## Compound of Interest

Compound Name: (+)-2,3-O-Isopropylidene-L-threitol

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An In-Depth Technical Guide to **(+)-2,3-O-Isopropylidene-L-threitol**: Structure, Stereochemistry, and Synthetic Applications

## Abstract

**(+)-2,3-O-Isopropylidene-L-threitol**, systematically named (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a synthetically versatile chiral building block derived from L-tartaric acid. Its rigid C<sub>2</sub>-symmetric scaffold, featuring two primary hydroxyl groups, makes it an invaluable intermediate in asymmetric synthesis. This guide provides a comprehensive overview of its stereochemical features, a detailed, field-proven synthetic protocol, characterization data, and key applications for researchers and professionals in drug development and chemical synthesis.

## Molecular Structure and Stereochemical Assignment

The structure of **(+)-2,3-O-Isopropylidene-L-threitol** is fundamentally derived from L-threitol, a four-carbon sugar alcohol. The 'L' designation refers to the stereochemical configuration at C3 relative to glyceraldehyde. In L-threitol, the hydroxyl groups on C2 and C3 are oriented on the same side in a Fischer projection.

The key structural modification is the protection of the vicinal diols at the C2 and C3 positions with an isopropylidene group (an acetonide). This is achieved by reacting L-threitol with

acetone or a acetone equivalent, forming a five-membered 1,3-dioxolane ring. This protection strategy serves two primary purposes: it imparts stability to the molecule under various reaction conditions and it locks the conformation of the carbon backbone, presenting the two primary hydroxymethyl groups in a well-defined spatial arrangement.

**Stereochemistry:** The absolute configuration of the two stereocenters in the parent L-threitol dictates the stereochemistry of the final product. The systematic IUPAC name, (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, precisely defines this configuration according to the Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" prefix indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.

Diagram: Structure of **(+)-2,3-O-Isopropylidene-L-threitol**

Caption: Stereochemical representation of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol.

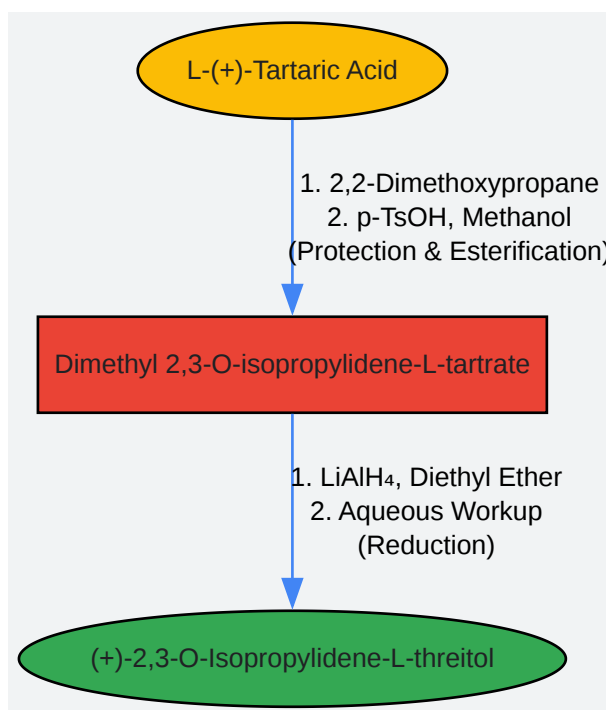
## Synthesis and Mechanistic Insights

The most reliable and scalable synthesis of **(+)-2,3-O-Isopropylidene-L-threitol** starts from L-(+)-tartaric acid, an inexpensive and readily available chiral pool material. The synthesis proceeds via a two-step sequence: protection/esterification followed by reduction.

**Step 1: Acetonide Protection and Esterification.** L-tartaric acid is treated with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and methanol. 2,2-dimethoxypropane serves as both the protecting group source and a water scavenger. The reaction mechanistically involves the acid-catalyzed formation of a ketal with the vicinal diols of tartaric acid. Concurrently, the acidic conditions and presence of methanol facilitate the Fischer esterification of both carboxylic acid moieties to yield dimethyl 2,3-O-isopropylidene-L-tartrate.

**Step 2: Reduction.** The resulting diester is then reduced to the corresponding diol. Lithium aluminum hydride ( $\text{LiAlH}_4$ ) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is the reagent of choice for this transformation.  $\text{LiAlH}_4$  is a powerful reducing agent that efficiently converts the esters to primary alcohols. A careful aqueous workup is required to quench the excess hydride reagent and precipitate the aluminum salts, allowing for the isolation of the target diol.

Diagram: Synthetic Workflow



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Caption: Two-step synthesis from L-tartaric acid.

## Detailed Experimental Protocol

This protocol is adapted from the robust procedure published in Organic Syntheses.

### Part A: Dimethyl 2,3-O-isopropylidene-L-tartrate

- To a 1-L round-bottomed flask under an inert atmosphere (argon or nitrogen), add L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).
- Gently warm the mixture (e.g., on a steam bath) with swirling until a homogeneous solution is formed.
- Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL). Fit the flask with a distillation apparatus (e.g., a Vigreux column and distilling head).
- Heat the mixture to reflux to azeotropically remove the acetone and methanol byproducts with cyclohexane.

- After cooling to room temperature, add anhydrous potassium carbonate (1 g) to neutralize the acid catalyst and stir until the color fades.
- Remove volatile materials under reduced pressure. The crude residue is purified by vacuum distillation (bp 94–101°C at 0.5 mmHg) to yield the diester as a pale-yellow oil (typical yield: 85–92%).

#### Part B: **(+)-2,3-O-Isopropylidene-L-threitol**

- To a dry 2-L three-necked flask equipped with an addition funnel and reflux condenser under an inert atmosphere, suspend lithium aluminum hydride ( $\text{LiAlH}_4$ ) (27 g, 0.71 mol) in anhydrous diethyl ether (600 mL).
- Stir and heat the suspension to a gentle reflux for 30 minutes.
- Discontinue heating and add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise via the addition funnel over 2 hours, maintaining a gentle reflux from the heat of reaction.
- After the addition is complete, resume heating and reflux the mixture for an additional 3 hours.
- Cool the reaction mixture to 0–5°C in an ice bath.
- CAUTION: Exothermic and generates hydrogen gas. Cautiously and sequentially quench the reaction by the slow, dropwise addition of water (36 mL), followed by 4 N sodium hydroxide solution (36 mL), and finally water (112 mL).
- Allow the mixture to warm to room temperature and stir until the gray color of the unreacted  $\text{LiAlH}_4$  disappears and a white, granular precipitate of aluminum salts forms.
- Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.
- Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product as a solid or oil. Recrystallization or distillation can be used for further purification.

## Characterization and Quality Control

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Property	Value	Source
CAS Number	50622-09-8	
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>4</sub>	
Molecular Weight	162.18 g/mol	
Appearance	White to colorless solid or lump	
Melting Point	46–50 °C	
Boiling Point	92–94 °C @ 0.1 mmHg	
Specific Rotation [ $\alpha$ ] <sup>20</sup> /D	+3.0 ± 0.5° (c=5% in ethanol)	
Purity (GC)	≥97.	

- To cite this document: BenchChem. [(+)-2,3-O-Isopropylidene-L-threitol structure and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7802184#2-3-o-isopropylidene-l-threitol-structure-and-stereochemistry\]](https://www.benchchem.com/product/b7802184#2-3-o-isopropylidene-l-threitol-structure-and-stereochemistry)

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